The molecular structure of CPPHA consists of a central benzamide core connected to a chlorophenyl ring and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylmethyl moiety. While specific structural data is not presented in the abstracts, researchers commonly employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the structural features of CPPHA and its analogues [, ].
CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5, meaning it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate [2, 5, 7-9, 11]. CPPHA's mechanism differs from other PAMs, like VU-29, as it interacts with a novel allosteric site on both mGluR1 and mGluR5 that is distinct from the MPEP allosteric site [, ]. Mutagenesis studies indicate that CPPHA binding and its potentiating effect rely on specific amino acid residues within these receptors [, ].
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5
CAS No.: